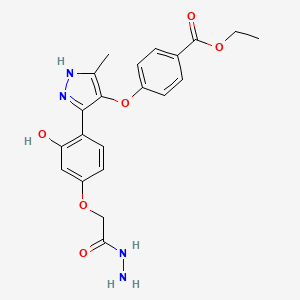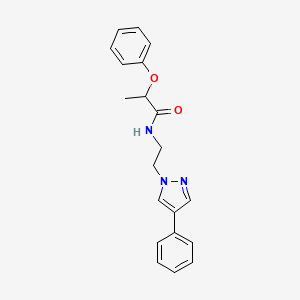![molecular formula C22H19N3S B2755248 2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone CAS No. 478033-12-4](/img/structure/B2755248.png)
2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone” is a chemical compound with the molecular formula C22H19N3S . It appears to contain an indole core, which is a common structure in many natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole core, with additional functional groups attached. The presence of the sulfanyl group and the phenylhydrazone could significantly affect the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make it more polar, while the indole core could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Antibacterial Activity
Studies on azopyrazole derivatives, including phenylhydrazones, have shown that certain compounds exert moderate to potent antibacterial activity against pathogens like Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. This highlights the potential of phenylhydrazone derivatives in developing new antibacterial agents (Ergenç, Durgun, & Otük, 1992).
Catalytic Applications
Research on the ruthenium-catalyzed hydroarylation and one-pot twofold unsymmetrical C-H functionalization of arenes demonstrates the utility of phenyl sulfoximine (MPS) as a directing group. This method allows for the efficient synthesis of complex molecules, including dihydrobenzofurans and indolines, showcasing the versatility of these compounds in synthetic chemistry (Ghosh, Rit, Ramesh, & Sahoo, 2016).
Materials Science
The design and synthesis of copper metal–organic systems based on new flexible carboxylate ligands have led to the creation of metal–organic complexes with unique structures. These complexes have applications in materials science, particularly in the development of coordination polymers with potential use in catalysis, gas storage, and separation processes (Dai, He, Gao, Ye, Qiu, & Sun, 2009).
Enzyme Inhibition
Novel 1H-indole-2,3-dione 3-thiosemicarbazones with a 3-sulfamoylphenyl moiety have been identified as selective inhibitors of human carbonic anhydrases (hCAs), particularly hCA II. These findings are significant for the development of new therapeutic agents targeting hCAs, which are implicated in various diseases, including glaucoma and cancer (Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022).
Synthesis and Characterization
The synthesis and characterization of a novel class of cyclooxygenase inhibitors, 4-(aryloyl)phenyl methyl sulfones, highlight their potential in the development of new anti-inflammatory drugs. These compounds exhibit significant inhibition of COX-1 and COX-2 isoenzymes, suggesting their utility in treating inflammation-related conditions (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3S/c1-16-11-13-17(14-12-16)15-26-22-21(19-9-5-6-10-20(19)23-22)25-24-18-7-3-2-4-8-18/h2-14,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYANZARVAASDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
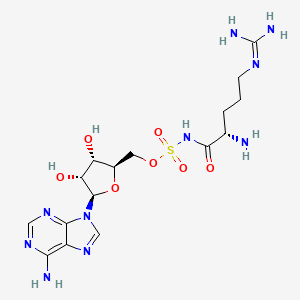
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide](/img/structure/B2755168.png)
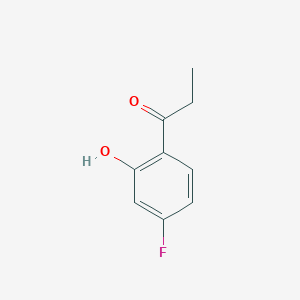
![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2755172.png)
![N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)-quinazolinyl]acetamide](/img/structure/B2755173.png)
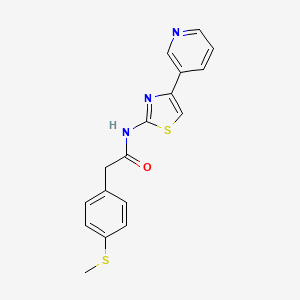
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)

